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molecular formula C7H16N2O B8787308 1,1-Dipropylurea CAS No. 619-35-2

1,1-Dipropylurea

Cat. No. B8787308
M. Wt: 144.21 g/mol
InChI Key: KTKDYVVUGTXLJK-UHFFFAOYSA-N
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Patent
US04310692

Procedure details

180 g (3 mols) of urea are suspended in 500 ml of dry xylene. This is heated to an internal temperature of from 130° to 135° C. and a mixture of 303 g (3 mols) of dipropylamine and 250 ml of xylene is slowly introduced. When the reaction temperature has been reached, more dipropylamine mixture is added, with stirring. When all of the amine solution has been added, the reaction mixture is concentrated to half its volume. It is then left to cool to room temperature and the crystallized reaction product is separated by suction filtration. 345 g (80% of the theoretical yield) of N,N-dipropyl-urea having a melting point of 69° C. are obtained.
Name
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
303 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](N)=[O:3].[CH2:5]([NH:8][CH2:9][CH2:10][CH3:11])[CH2:6][CH3:7]>C1(C)C(C)=CC=CC=1>[CH2:5]([N:8]([CH2:9][CH2:10][CH3:11])[C:2]([NH2:1])=[O:3])[CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
180 g
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
303 g
Type
reactant
Smiles
C(CC)NCCC
Name
Quantity
250 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)NCCC
Step Four
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This is heated to an internal temperature of from 130° to 135° C.
ADDITION
Type
ADDITION
Details
is slowly introduced
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated to half its volume
WAIT
Type
WAIT
Details
It is then left
CUSTOM
Type
CUSTOM
Details
the crystallized reaction product
CUSTOM
Type
CUSTOM
Details
is separated by suction filtration

Outcomes

Product
Name
Type
product
Smiles
C(CC)N(C(=O)N)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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